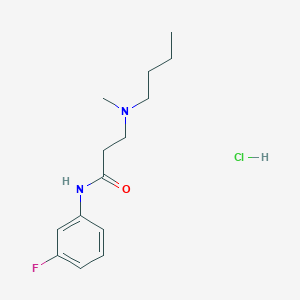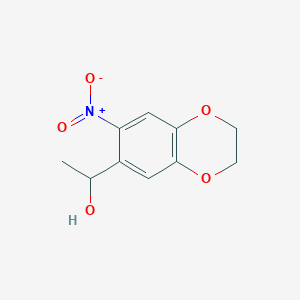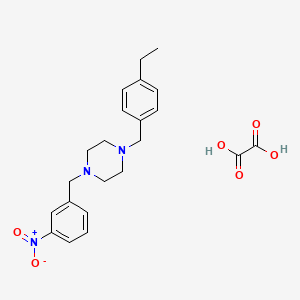![molecular formula C15H18ClN5O B3943808 1-{[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetyl}-3-methylpiperidine](/img/structure/B3943808.png)
1-{[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetyl}-3-methylpiperidine
Descripción general
Descripción
1-{[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetyl}-3-methylpiperidine, commonly known as CTAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CTAP is a tetrazole-based compound that has been synthesized through a specific method and has demonstrated a wide range of biochemical and physiological effects.
Mecanismo De Acción
CTAP acts as a selective antagonist for the KOR, which is a G protein-coupled receptor that is widely distributed throughout the central and peripheral nervous system. KOR activation has been associated with various physiological and behavioral responses, including pain modulation, stress responses, and addiction. CTAP blocks the effects of KOR activation by binding to the receptor and preventing the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
CTAP has been shown to have a wide range of biochemical and physiological effects. In the field of neuroscience, CTAP has been shown to block the effects of KOR activation, leading to potential therapeutic applications for addiction, depression, and anxiety. CTAP has also been shown to have anti-inflammatory effects, which may have potential applications in the treatment of various inflammatory disorders.
In cancer research, CTAP has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. CTAP has also been shown to have anti-angiogenic effects, which may prevent the growth of new blood vessels that are necessary for tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CTAP has several advantages for lab experiments, including its high purity and specificity for the KOR. However, CTAP has some limitations, including its relatively high cost and limited availability. Additionally, CTAP has not been extensively studied in vivo, which may limit its potential applications in certain fields.
Direcciones Futuras
There are several future directions for CTAP research. In the field of neuroscience, further studies are needed to determine the potential therapeutic applications of CTAP for addiction, depression, and anxiety. Additionally, studies are needed to determine the effects of CTAP on other signaling pathways that may be involved in these disorders.
In cancer research, further studies are needed to determine the potential applications of CTAP as an anti-cancer agent. Additionally, studies are needed to determine the effects of CTAP on other signaling pathways that may be involved in cancer cell proliferation and survival.
Conclusion:
CTAP is a tetrazole-based compound that has gained significant attention in scientific research due to its potential applications in various fields. CTAP has been synthesized through a specific method and has demonstrated a wide range of biochemical and physiological effects. Further studies are needed to determine the potential therapeutic applications of CTAP for various disorders and the effects of CTAP on other signaling pathways.
Aplicaciones Científicas De Investigación
CTAP has been extensively studied for its potential applications in various fields. In the field of neuroscience, CTAP has been used as a selective antagonist for the kappa opioid receptor (KOR). This receptor has been implicated in various neurological disorders, including addiction, depression, and anxiety. CTAP has been shown to block the effects of KOR activation, leading to potential therapeutic applications for these disorders.
In addition to its neurological applications, CTAP has also been studied for its potential use in cancer research. CTAP has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. This has led to potential applications for CTAP as an anti-cancer agent.
Propiedades
IUPAC Name |
2-[5-(2-chlorophenyl)tetrazol-2-yl]-1-(3-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5O/c1-11-5-4-8-20(9-11)14(22)10-21-18-15(17-19-21)12-6-2-3-7-13(12)16/h2-3,6-7,11H,4-5,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYJYWWLRJOXKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CN2N=C(N=N2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3943735.png)
![1-{3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}piperidine](/img/structure/B3943751.png)



![N-[2-(4-chlorophenoxy)ethyl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide](/img/structure/B3943777.png)

![3-{[4-(ethylsulfonyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B3943798.png)

![N-(4-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}phenyl)ethanesulfonamide](/img/structure/B3943810.png)

![4-chloro-2-{1-[(1-methyl-1H-benzimidazol-2-yl)amino]ethyl}phenol](/img/structure/B3943820.png)
